3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique structure that includes a pyridine ring and an azaspiro undecane core. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the condensation of pyridine derivatives with azaspiro undecane precursors. One common method includes the reaction of pyridine-2-carboxaldehyde with 3-azaspiro[5.5]undecane-2,4-dione under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.
Major Products
Scientific Research Applications
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione stands out due to its unique combination of a pyridine ring and an azaspiro undecane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62550-87-2 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-pyridin-2-yl-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c18-13-10-15(7-3-1-4-8-15)11-14(19)17(13)12-6-2-5-9-16-12/h2,5-6,9H,1,3-4,7-8,10-11H2 |
InChI Key |
YNPLUQBIKQGGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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